4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
描述
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属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-7-6-20-9-11-14(16(20)21)15(19-17(22)18-11)10-4-5-12(24-2)13(8-10)25-3/h4-5,8,15H,6-7,9H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILPKCGQPZOBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , with CAS number 899942-99-5 , is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. This class has garnered interest due to its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₇H₂₁N₃O₅
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core substituted with methoxy groups and an ethyl chain.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
Target Enzymes
- Dihydrofolate Reductase (DHFR) : Compounds related to pyrrolo[3,4-d]pyrimidines have shown inhibitory activity against DHFR, which is crucial for DNA synthesis and cell proliferation. Inhibition of this enzyme can lead to anti-cancer effects by preventing the replication of rapidly dividing cells .
- Kinase Activity : Some studies suggest that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit various kinases, which are important for signal transduction pathways in cells. This inhibition can affect processes such as cell growth and differentiation .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antiproliferative Activity : Research has shown that the compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it was found to reduce cell viability in breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HL-60 (Leukemia) | 15 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study 1 : A study involving a series of derivatives based on the pyrrolo[3,4-d]pyrimidine scaffold demonstrated that modifications at the 6-position significantly enhanced anti-cancer activity compared to unmodified compounds. The specific derivative corresponding to the target compound was noted for its improved solubility and bioavailability.
- Case Study 2 : Another study focused on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress markers in neuronal cells, suggesting a potential application in neurodegenerative diseases.
常见问题
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological approaches include:
- Multi-step reaction design : Utilize cyclization of fluorinated aromatic precursors with pyrimidine derivatives under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve recrystallization purity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like imine formation .
Q. What spectroscopic techniques are most effective for characterizing its molecular structure?
Key methods include:
- ¹H/¹³C NMR : Assign signals for methoxy groups (δ 3.2–3.8 ppm) and fused bicyclic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve stereochemistry of the pyrrolopyrimidine core and verify intramolecular hydrogen bonding between carbonyl groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₉H₂₃N₃O₅: 381.42 g/mol) with <2 ppm error .
Q. What strategies ensure stability and solubility for in vitro assays?
- Solubility profiling : Test dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (pH 7.4) for dilution, monitoring precipitation via dynamic light scattering (DLS) .
- Stability studies : Use accelerated degradation conditions (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of methoxy groups) .
Q. Which analytical methods are suitable for quantifying this compound in biological matrices?
- Reverse-phase HPLC : Employ a C18 column with UV detection at 254 nm, using acetonitrile/water gradients for separation from metabolites .
- LC-MS/MS : Optimize ionization parameters (ESI+) to detect [M+H]⁺ ions (m/z 382) with fragment ions (e.g., m/z 150 for the dimethoxyphenyl group) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Enzyme inhibition assays : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization to measure IC₅₀ values .
- Molecular docking : Model the compound’s binding to receptor pockets (e.g., dopamine D₂ receptors) using AutoDock Vina, prioritizing hydrophobic interactions with methoxyethyl substituents .
Q. What experimental frameworks resolve contradictions in structure-activity relationship (SAR) data?
- Parallel synthesis : Synthesize analogs with varied substituents (e.g., replacing 2-methoxyethyl with allyl or benzyl groups) and compare bioactivity in dose-response assays .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity (e.g., methoxy groups enhancing solubility vs. bulkier groups improving target affinity) .
Q. How should researchers address variability in biological assay results?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., cell passage number, incubation time) and identify confounding factors .
- Bayesian statistical modeling : Quantify uncertainty in IC₅₀ measurements and prioritize replicates for high-variance assays .
Q. What methodologies assess its potential cytotoxicity and off-target effects?
- In vitro toxicity panels : Use HepG2 cells for hepatic toxicity screening and hERG channel binding assays to predict cardiotoxicity .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., oxidative stress responses) .
Q. How can computational modeling predict its reactivity and metabolic pathways?
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the dione moiety under physiological conditions .
- CYP450 metabolism prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
Q. What experimental designs validate its role in enzyme inhibition or receptor modulation?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases) with KD values <10 µM indicating high affinity .
- In vivo pharmacokinetics : Administer radiolabeled compound to rodents and quantify brain penetration via autoradiography, adjusting logP through substituent modifications .
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